

A Comparative Spectral Analysis of Synthesized Indan-5-carbaldehyde

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Compound of Interest

Compound Name: Indan-5-carbaldehyde

Cat. No.: B1583184

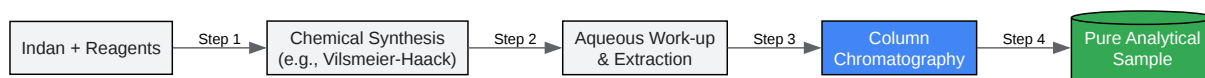
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral analysis of **Indan-5-carbaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. To offer a clear benchmark, its spectral characteristics are compared against Benzaldehyde, the simplest aromatic aldehyde. The data presented herein is essential for the structural elucidation and quality control of synthesized **Indan-5-carbaldehyde**.

Synthesis and Sample Preparation Workflow

The analytical sample of **Indan-5-carbaldehyde** is typically synthesized and purified to ensure high purity for accurate spectral analysis. The general workflow involves a chemical reaction followed by extraction and chromatographic purification.



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Caption: General workflow for the synthesis and purification of **Indan-5-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of **Indan-5-carbaldehyde** shows characteristic signals for the aldehydic proton, the aromatic protons, and the aliphatic protons of the indan moiety, distinguishing it clearly from Benzaldehyde.

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---------------------------|--|--------------------|
| Indan-5-carbaldehyde | 9.89 | s (singlet) | Aldehyde (-CHO) |
| 7.68 | d (doublet) | Aromatic (H-6) | |
| 7.63 | s (singlet) | Aromatic (H-4) | |
| 7.35 | d (doublet) | Aromatic (H-7) | |
| 2.95 | t (triplet) | Aliphatic (-CH ₂ -, C1/C3) | |
| 2.15 | p (pentet) | Aliphatic (-CH ₂ -, C2) | |
| Benzaldehyde | 10.00 | s (singlet) | Aldehyde (-CHO)[1] |
| 7.90 | d (doublet) | Aromatic (ortho-H)[1] | |
| 7.65 | t (triplet) | Aromatic (para-H)[1] | |
| 7.55 | t (triplet) | Aromatic (meta-H)[1] | |
| Spectra recorded in CDCl ₃ . | | | |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **Indan-5-carbaldehyde** is notable for the presence of sp³-hybridized carbon signals from the indan's aliphatic ring, which are absent in the spectrum of Benzaldehyde.

| Compound | Chemical Shift (δ) ppm | Assignment |
|---|---------------------------------|-------------------|
| Indan-5-carbaldehyde | 192.1 | Aldehyde (C=O) |
| 155.0 | Aromatic (C-3a) | |
| 145.1 | Aromatic (C-7a) | |
| 135.2 | Aromatic (C-5) | |
| 130.5 | Aromatic (C-6) | |
| 127.0 | Aromatic (C-4) | |
| 125.2 | Aromatic (C-7) | |
| 33.1 | Aliphatic (C-1/C-3) | |
| 25.6 | Aliphatic (C-2) | |
| Benzaldehyde | 192.3 | Aldehyde (C=O)[2] |
| 136.5 | Aromatic (ipso-C)[2] | |
| 134.4 | Aromatic (para-C)[2] | |
| 129.7 | Aromatic (ortho-C)[2] | |
| 129.0 | Aromatic (meta-C)[2] | |
| Spectra recorded in CDCl ₃ . | | |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The key differentiator for **Indan-5-carbaldehyde** is the presence of aliphatic C-H stretching vibrations alongside the characteristic aldehyde and aromatic absorptions.

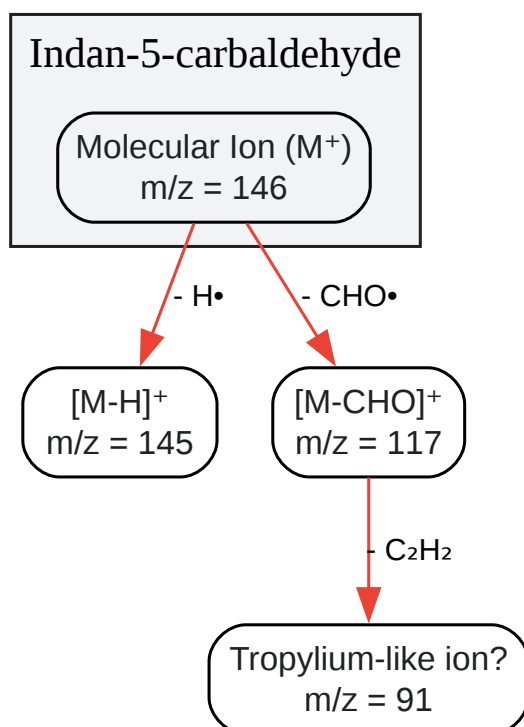
| Functional Group | Indan-5-carbaldehyde (cm ⁻¹) | Benzaldehyde (cm ⁻¹) | Vibration Mode |
|------------------|--|----------------------------------|----------------|
| Aldehyde C-H | ~2820, ~2730 | ~2820, ~2745[3] | C-H Stretch |
| Carbonyl (C=O) | ~1695 | ~1700 - 1705[4][5] | C=O Stretch |
| Aromatic C=C | ~1600, ~1480 | ~1600, ~1580, ~1450[4] | C=C Stretch |
| Aromatic C-H | ~3050 | ~3070[6] | C-H Stretch |
| Aliphatic C-H | ~2950 | N/A | C-H Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the mass, and the fragments help to elucidate the structure.

Fragmentation Pathway and Data

The mass spectrum of **Indan-5-carbaldehyde** shows a molecular ion peak at $m/z = 146$. Its fragmentation is characterized by the loss of the aldehyde group and cleavage of the aliphatic ring.



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Caption: Proposed EI-MS fragmentation pathway for **Indan-5-carbaldehyde**.

| Compound | m/z (relative intensity) | Assignment |
|----------------------|--|--|
| Indan-5-carbaldehyde | 146 (M^+ , ~80%) | Molecular Ion $[C_{10}H_{10}O]^+$ |
| 145 (~100%) | $[M-H]^+$ (Base Peak) | |
| 117 (~70%) | $[M-CHO]^+$ | |
| 91 (~40%) | $[C_7H_7]^+$, possible tropylium-like ion | |
| Benzaldehyde | 106 (M^+ , ~95%) | Molecular Ion $[C_7H_6O]^+$ ^[7] |
| 105 (~100%) | $[M-H]^+$ (Base Peak) ^{[7][8]} | |
| 77 (~80%) | $[C_6H_5]^+$, Phenyl cation ^{[7][8]} | |
| 51 (~60%) | $[C_4H_3]^+$ ^[9] | |

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 10-20 mg (for ^1H NMR) or 50-100 mg (for ^{13}C NMR) of the purified analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).[\[10\]](#)
- **Internal Standard:** Add a small drop of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. For ^1H NMR, a sufficient signal-to-noise ratio is typically achieved with 16-32 scans. For ^{13}C NMR, several hundred to thousands of scans may be necessary.
- **Parameters:** Ensure a relaxation delay (d_1) of at least 5 times the longest T_1 relaxation time for quantitative analysis.[\[11\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Technique:** Attenuated Total Reflectance (ATR) is the preferred method for its minimal sample preparation.[\[12\]](#)
- **Sample Preparation:** Place a small amount of the liquid **Indan-5-carbaldehyde** or a solid sample directly onto the ATR crystal (e.g., diamond). Ensure good contact between the sample and the crystal.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- **Data Acquisition:** Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .[\[13\]](#)

Electron Ionization Mass Spectrometry (EI-MS)

- **Ionization Method:** Electron Ionization (EI) is used as a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.[\[14\]](#)

- **Sample Introduction:** Introduce a small quantity of the volatile analyte into the ion source, often via a direct insertion probe or the output of a Gas Chromatography (GC) column. The sample is vaporized under high vacuum.
- **Ionization:** Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.^{[14][15][16]}
- **Analysis:** Accelerate the resulting positive ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectral data provides an unambiguous fingerprint for **Indan-5-carbaldehyde**. Key distinguishing features compared to Benzaldehyde include:

- **^1H and ^{13}C NMR:** The presence of characteristic aliphatic proton and carbon signals between 1-4 ppm and 25-35 ppm, respectively.
- **IR:** A distinct $\text{C}(\text{sp}^3)\text{-H}$ stretching absorption around 2950 cm^{-1} .
- **MS:** A molecular ion peak at m/z 146 and a key fragment at m/z 117, corresponding to the indanyl cation.

This comparative guide serves as a valuable resource for the verification and characterization of **Indan-5-carbaldehyde** in research and development settings.

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